1-Benzoylpiperazine hydrochloride (CAS 56227-55-5) is a stable, mono-protected piperazine building block utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Formulated as a hydrochloride salt, this compound offers a strictly controlled secondary amine site for targeted nucleophilic substitution, acylation, or cross-coupling. Its primary industrial value lies in its ability to bypass the regioselectivity challenges inherent to unprotected piperazine, providing a reliable, high-purity precursor for complex active pharmaceutical ingredient (API) synthesis and medicinal chemistry libraries .
Substituting 1-benzoylpiperazine hydrochloride with its free base counterpart (CAS 10065-92-6) or unprotected piperazine introduces severe process liabilities. The free base is typically a viscous oil or low-melting solid that complicates precise gravimetric dosing, absorbs atmospheric moisture, and degrades more rapidly during extended storage. Furthermore, attempting to use raw piperazine to achieve mono-functionalization invariably leads to statistical mixtures of unreacted, mono-alkylated, and di-alkylated products, necessitating resource-intensive chromatographic purification and causing unacceptable yield losses in scaled-up manufacturing .
The hydrochloride salt form transforms the handling profile of the benzoylpiperazine scaffold. While the free base exists as a difficult-to-handle viscous liquid or low-melting solid prone to environmental degradation, 1-benzoylpiperazine hydrochloride is a crystalline solid with a melting point exceeding 230 °C. This thermal stability ensures free-flowing powder characteristics, enabling precise automated dispensing and eliminating the need for cold-chain storage or inert-gas weighing environments.
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | Crystalline solid, m.p. >230 °C |
| Comparator Or Baseline | 1-Benzoylpiperazine free base (viscous oil / low-melting solid) |
| Quantified Difference | >200 °C increase in melting point |
| Conditions | Standard atmospheric pressure, ambient storage |
Crystalline stability directly translates to reduced weighing errors, lower storage costs, and seamless integration into automated high-throughput synthesis workflows.
Utilizing 1-benzoylpiperazine hydrochloride as a pre-formed building block provides absolute control over nitrogen substitution. When unprotected piperazine is subjected to electrophilic reagents, it typically yields a mixture containing 15-30% of the unwanted di-substituted byproduct, requiring complex separation. The pre-installed benzoyl group deactivates one nitrogen atom, ensuring 100% regioselectivity for mono-functionalization at the secondary amine, thereby maximizing the yield of the target active pharmaceutical ingredient (API) [1].
| Evidence Dimension | Mono-functionalization selectivity |
| Target Compound Data | 100% regioselective mono-substitution |
| Comparator Or Baseline | Unprotected piperazine (typically yields 70-85% mono-substituted, 15-30% di-substituted) |
| Quantified Difference | Complete elimination of di-alkylation byproducts |
| Conditions | Standard electrophilic substitution or cross-coupling conditions |
Bypassing the need for complex chromatographic separation of di-alkylated impurities significantly reduces solvent waste and accelerates process scale-up.
The hydrochloride salt formulation provides high aqueous solubility compared to the lipophilic free base. This property is advantageous for biphasic reaction protocols, such as aqueous Schotten-Baumann acylations or transition-metal-catalyzed cross-couplings in aqueous-organic mixtures. The salt can be dissolved in the aqueous phase and neutralized in situ with a mild base (e.g., triethylamine) to liberate the reactive amine exactly when needed, minimizing side reactions and enabling the use of greener solvent systems .
| Evidence Dimension | Aqueous solubility and phase partitioning |
| Target Compound Data | Highly water-soluble salt form |
| Comparator Or Baseline | 1-Benzoylpiperazine free base (limited aqueous solubility, partitions to organic phase) |
| Quantified Difference | Enables rapid dissolution in aqueous reaction media prior to in situ neutralization |
| Conditions | Biphasic aqueous-organic reaction setups at ambient temperature |
High aqueous solubility allows for cleaner biphasic reaction designs, reducing the reliance on harsh organic solvents and improving overall reaction safety.
Due to its crystalline nature, high melting point (>230 °C), and precise gravimetric dosing capabilities, 1-benzoylpiperazine hydrochloride is a highly practical scaffold for automated parallel synthesis of piperazine-containing drug candidates .
In industrial synthesis where avoiding chromatographic purification is critical, the guaranteed regioselectivity of this mono-protected building block ensures high-yield, scalable production of complex APIs by completely eliminating di-alkylation byproducts.
The excellent water solubility of the hydrochloride salt makes it the preferred choice for green chemistry applications and biphasic coupling reactions, allowing for controlled in situ liberation of the reactive amine without pre-dissolving in harsh organic solvents .
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